molecular formula C17H17FN2O B4081341 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol

3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol

Cat. No. B4081341
M. Wt: 284.33 g/mol
InChI Key: PNVNLEVMCLNHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol, also known as FBPI, is a novel small molecule that has shown promising results in scientific research applications.

Mechanism of Action

3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol exerts its effects by binding to and inhibiting specific enzymes and signaling pathways involved in disease progression. For example, 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol inhibits the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cancer cell growth and survival. 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol also activates adenosine monophosphate-activated protein kinase (AMPK), which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation and migration, induction of apoptosis, improvement of insulin sensitivity, and neuroprotection. These effects are mediated through the modulation of various signaling pathways and enzymes.

Advantages and Limitations for Lab Experiments

3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility and stability may pose challenges for its use in certain experimental settings.

Future Directions

There are several future directions for further research on 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol, including the optimization of its synthesis method, the identification of its specific targets and mechanisms of action, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the potential of 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol as a therapeutic agent in other diseases, such as cardiovascular and inflammatory disorders, should be explored.

Scientific Research Applications

3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol has been shown to inhibit the growth and metastasis of cancer cells by targeting multiple signaling pathways. In diabetes research, 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol has been found to improve insulin sensitivity and glucose tolerance in animal models. In neurological disorders, 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c18-14-7-2-1-6-13(14)12-20-16-9-4-3-8-15(16)19-17(20)10-5-11-21/h1-4,6-9,21H,5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVNLEVMCLNHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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